5-Phenyloxazole-2-carbaldehyde

Beschreibung

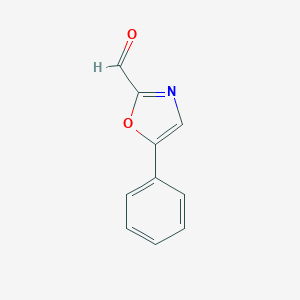

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRAYWVAZQGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537955 | |

| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96829-89-9 | |

| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyloxazole-2-carbaldehyde (CAS Number: 96829-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyloxazole-2-carbaldehyde is a heterocyclic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted oxazole ring coupled with a reactive aldehyde group, offers a unique scaffold for the synthesis of diverse and complex molecules. The oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive technical overview of this compound, including its chemical properties, plausible synthetic routes, predicted spectroscopic data, and potential applications in drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.

Introduction and Molecular Overview

This compound is an aromatic heterocyclic compound with the chemical formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol [1]. The molecule consists of a central five-membered oxazole ring, substituted with a phenyl group at the 5-position and a formyl (aldehyde) group at the 2-position. The oxazole ring is an electron-rich system, which influences the reactivity of its substituents. The aldehyde group, a versatile functional handle, allows for a wide array of chemical transformations, making this compound an attractive starting material for the synthesis of more complex derivatives.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 96829-89-9 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.171 g/mol | [1] |

| Purity | ≥95% (commercially available) | [1] |

| SMILES | O=CC1=NC=C(O1)C1=CC=CC=C1 | [1] |

| Storage | 2-8 °C | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 5-Phenyloxazole

The synthesis would proceed via the electrophilic substitution of 5-phenyloxazole with the Vilsmeier reagent. The electron-donating character of the oxazole ring directs the formylation to the C2 position.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Vilsmeier-Haack Reaction)

This protocol is a general representation and may require optimization for the specific substrate.

Materials:

-

5-Phenyloxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 5-phenyloxazole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not publicly available. However, based on the analysis of its chemical structure and data from analogous compounds, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton, the oxazole ring proton, and the protons of the phenyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | s (singlet) |

| Oxazole C4-H | 7.5 - 7.7 | s (singlet) |

| Phenyl (ortho-H) | 7.8 - 8.0 | m (multiplet) |

| Phenyl (meta, para-H) | 7.3 - 7.5 | m (multiplet) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon and signals for the aromatic and heterocyclic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 185 |

| Oxazole C2 | 158 - 162 |

| Oxazole C5 | 150 - 154 |

| Oxazole C4 | 125 - 129 |

| Phenyl (ipso-C) | 128 - 132 |

| Phenyl (C-H) | 124 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the aldehyde carbonyl group.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, sharp |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong, sharp |

| C=N stretch (oxazole) | 1630 - 1660 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

| C-O stretch (oxazole) | 1050 - 1150 | Medium |

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 173. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), carbon monoxide (-CO), and fragmentation of the oxazole ring.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which can undergo a variety of transformations to build molecular complexity.

Caption: Key reactions of this compound.

The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The benzoxazole core, structurally related to the phenyloxazole moiety, is found in compounds with potent antimicrobial and antifungal properties[7][8].

-

Anti-inflammatory Activity: Certain benzoxazole derivatives have shown significant anti-inflammatory effects[9].

-

Anticancer Activity: The oxazole ring is a key component of several natural and synthetic compounds with cytotoxic activity against various cancer cell lines[10].

This compound serves as an excellent starting point for the synthesis of compound libraries for screening against these and other therapeutic targets. The aldehyde functionality allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Stability and Storage

Based on general knowledge of aromatic aldehydes and oxazole-containing compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group[7]. The recommended storage temperature is between 2-8 °C[1].

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract[11].

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary.

In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. Although specific experimental data for this compound is limited in the public domain, its structural features suggest that it can be readily synthesized and derivatized to generate a wide range of novel molecules. The presence of the pharmacologically relevant phenyloxazole core, combined with a versatile aldehyde handle, makes it a compound of high interest for further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link].

-

Supporting Information - ScienceOpen. Available from: [Link].

-

Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link].

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link].

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. National Institutes of Health. Available from: [Link].

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link].

-

NMR Chemical Shifts. Available from: [Link].

-

PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Available from: [Link].

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available from: [Link].

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link].

-

Note for guidance on in-use stability testing of human medicinal products. Available from: [Link].

-

Chemical shifts. University College London. Available from: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link].

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

IR Chart. Available from: [Link].

-

ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Available from: [Link].

-

Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Available from: [Link].

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available from: [Link].

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link].

-

Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. Available from: [Link].

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link].

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].

-

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Available from: [Link].

-

Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link].

-

Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. National Institutes of Health. Available from: [Link].

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available from: [Link].

Sources

- 1. This compound;CAS No.:96829-89-9 [chemshuttle.com]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. jk-sci.com [jk-sci.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 5-Phenyloxazole-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

5-Phenyloxazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a stable oxazole core, a reactive aldehyde group, and a phenyl substituent, makes it a versatile building block for the synthesis of more complex molecular architectures. The oxazole motif is a well-established pharmacophore present in numerous biologically active compounds, conferring a wide range of therapeutic properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, plausible synthetic routes, characteristic spectroscopic signature, key chemical reactions, and its significant role in the landscape of drug discovery and development.

Core Molecular Profile

The fundamental identity of a chemical compound is rooted in its structure, formula, and molecular weight. These parameters are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases. This compound is precisely identified by the following properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NO₂ | [2] |

| Molecular Weight | 173.171 g/mol | [2] |

| CAS Number | 96829-89-9 | [2] |

| Canonical SMILES | O=CC1=NC=C(O1)C2=CC=CC=C2 | [2] |

| Structure |  |

Synthesis and Mechanistic Insights

The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry. While multiple strategies exist, a common and effective approach involves the construction of the oxazole ring followed by functional group interconversion to install the aldehyde. A plausible and robust pathway to this compound begins with the synthesis of the corresponding 2-methyl-5-phenyloxazole, which is then selectively oxidized.

One of the most reliable methods for forming the oxazole ring is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone.[1] The subsequent oxidation of the 2-methyl group to a 2-carbaldehyde can be achieved using reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). This two-stage approach allows for high yields and purities.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Methyl-5-phenyloxazole (Stage 1)

This protocol is adapted from the general principles of the Robinson-Gabriel synthesis.[1]

-

Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the acylation forward. The reaction is performed at 0 °C to control the exothermic nature of the acylation.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3x).

-

Causality: Quenching with water precipitates the product and dissolves pyridine salts. Ethyl acetate is an effective organic solvent for extracting the desired amide.

-

-

Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one.

-

Cyclodehydration: Add the crude amide to an excess of phosphorus oxychloride (POCl₃) at 0 °C. Heat the mixture to reflux for 2 hours.

-

Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the oxazole ring.

-

-

Final Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated solution of sodium carbonate until the pH is ~8. Extract the product, 2-methyl-5-phenyloxazole, with dichloromethane. Dry the organic layer, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Spectroscopic Characterization

Unambiguous identification of the final product requires a suite of spectroscopic techniques. The predicted data below are based on the known chemical shifts and absorption frequencies for similar molecular fragments.[3][4]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 9.8-10.1 (s, 1H)δ 7.8-8.0 (m, 2H)δ 7.4-7.6 (m, 4H) | Aldehyde proton (CHO)Ortho-protons of the phenyl groupMeta/para-protons of the phenyl group and the oxazole C4-H |

| ¹³C NMR | δ 185-190δ 160-165δ 150-155δ 125-135δ 120-125 | Aldehyde carbonyl (C=O)Oxazole C2Oxazole C5Phenyl carbonsOxazole C4 |

| FT-IR (cm⁻¹) | ~1705 (strong)~1610, ~1550~1100 (strong) | C=O stretch of the aldehydeC=N and C=C stretches of the aromatic/oxazole ringsC-O-C stretch of the oxazole ring |

| Mass Spec (EI) | m/z = 173.17 (M⁺) | Molecular ion peak corresponding to the exact mass of C₁₀H₇NO₂ |

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is its most reactive site, serving as an electrophilic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for its role as a synthetic intermediate in generating molecular diversity for drug discovery pipelines.

Caption: Key reaction pathways for this compound.

Protocol Example: Knoevenagel Condensation

This reaction is fundamental in medicinal chemistry for creating α,β-unsaturated systems, which are often biologically active scaffolds.[5]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Causality: The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic aldehyde carbon.

-

-

Reaction: Stir the mixture at room temperature or heat gently to reflux until TLC indicates the consumption of the starting aldehyde.

-

Isolation: Cool the reaction mixture. If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume and induce crystallization or purify via column chromatography. The resulting product will be an electron-deficient alkene, a valuable precursor for further Michael additions or cycloadditions.

Applications in Medicinal Chemistry and Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6]

This compound is not typically a final drug product but rather a high-value starting material. Its utility lies in:

-

Scaffold for Library Synthesis: The reactive aldehyde allows for rapid diversification. By reacting it with various amines (reductive amination), nucleophiles (Knoevenagel, Wittig), and other building blocks, chemists can generate large libraries of novel compounds for high-throughput screening.

-

Bioisosteric Replacement: The phenyloxazole core can act as a bioisostere for other aromatic systems, such as benzothiazole or even a substituted phenyl ring, allowing chemists to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[7]

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a "fragment" that could show weak binding to a protein target. The aldehyde provides a vector for growing the fragment into a more potent lead compound.

For example, related benzoxazole and oxazolopyridine derivatives have been synthesized and shown to be promising antitumor agents that target critical enzymes like human DNA topoisomerase IIα.[8] The synthetic accessibility provided by intermediates like this compound is paramount to exploring the structure-activity relationships (SAR) of these compound classes.

Conclusion

This compound is a compound of significant synthetic value. Its well-defined molecular properties, accessible synthetic routes, and, most importantly, the versatile reactivity of its aldehyde group make it an indispensable tool for researchers. For professionals in drug development, it represents a gateway to novel chemical matter, enabling the exploration of new pharmacophores and the optimization of lead compounds. A thorough understanding of its chemistry, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. PubChem, National Library of Medicine. [Link]

-

Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed, National Library of Medicine. [Link]

-

2-Phenyl-1,3-oxazole-5-carbaldehyde. Exclusive Chemistry Ltd. [Link]

-

Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]

-

Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses. [Link]

-

Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. National Library of Medicine. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Library of Medicine. [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Library of Medicine. [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound;CAS No.:96829-89-9 [chemshuttle.com]

- 3. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and stability of 5-phenyloxazole-2-carbaldehyde

An In-depth Technical Guide to the Chemical Properties and Stability of 5-phenyloxazole-2-carbaldehyde

Abstract

This compound is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl-substituted oxazole ring coupled with a reactive aldehyde functional group, makes it an attractive scaffold for the development of novel therapeutic agents and complex organic molecules. Understanding the intrinsic chemical properties and stability of this compound is paramount for its effective handling, storage, and application in drug development and manufacturing. This guide provides a comprehensive analysis of the physicochemical properties, spectroscopic signature, and stability profile of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical entity is to understand its basic physicochemical properties. This compound is an organic compound characterized by the fusion of a stable aromatic oxazole core with a phenyl substituent and a formyl group, which dictates its reactivity.

| Property | Value | Source |

| CAS Number | 96829-89-9 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Typically a solid (pale yellow to light brown) | [2] |

| Storage | 2-8°C, protected from light and moisture | [1] |

| SMILES | O=CC1=NC=C(O1)C1=CC=CC=C1 | [1] |

| InChI Key | VKYOKJMPHSBNRE-UHFFFAOYSA-N | N/A |

Spectroscopic Characterization for Structural Verification

Accurate structural confirmation is critical. The following section details the expected spectroscopic data for this compound, based on established principles and data from analogous structures. This serves as a benchmark for identity and purity assessment.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~9.80 - 9.95 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.00 - 8.10 | Singlet | 1H | Oxazole Ring Proton (C4-H) |

| ~7.85 - 7.95 | Multiplet (d) | 2H | Phenyl Protons (ortho) |

| ~7.50 - 7.65 | Multiplet (m) | 3H | Phenyl Protons (meta, para) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~185 - 190 | Aldehyde Carbonyl (C=O) |

| ~160 - 165 | Oxazole Ring Carbon (C5) |

| ~150 - 155 | Oxazole Ring Carbon (C2) |

| ~135 - 140 | Oxazole Ring Carbon (C4) |

| ~125 - 132 | Phenyl Ring Carbons |

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize an NMR spectrometer (≥400 MHz). Acquire a one-dimensional proton spectrum with standard parameters, including a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Processing: Process the acquired data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Oxazole) |

| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1700 - 1680 | C=O Stretch | Aldehyde |

| ~1650 - 1630 | C=N Stretch | Oxazole Ring |

| ~1580 - 1450 | C=C Stretch | Aromatic Ring |

| ~1150 - 1050 | C-O-C Stretch | Oxazole Ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 173.05 (for C₁₀H₇NO₂)

-

Potential Fragmentation: Loss of the aldehyde group (-CHO, 29 Da) leading to a fragment at m/z 144. Loss of CO (28 Da) is also a common fragmentation pathway for aldehydes.

Chemical Stability and Forced Degradation Analysis

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[5] They are designed to accelerate degradation under conditions more severe than standard stability testing to identify likely degradation products and pathways.[6] The goal is typically to achieve 5-20% degradation to ensure that primary degradation products are formed without overly complex secondary reactions.[5]

Caption: Workflow for forced degradation and stability method development.

Hydrolytic Stability

Hydrolysis studies assess the molecule's stability in aqueous environments at different pH values.

-

Acidic Conditions: Under strong acidic conditions, the primary point of susceptibility is the oxazole ring, which can undergo acid-catalyzed ring opening.

-

Basic Conditions: As this compound lacks α-hydrogens, it is highly susceptible to the Cannizzaro reaction under strongly basic conditions.[7] This is a disproportionation reaction yielding two products: the corresponding primary alcohol and a carboxylic acid salt.[7]

Caption: Proposed hydrolytic degradation pathways.

Protocol 2: Forced Hydrolysis Study

-

Sample Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

-

0.1 M Hydrochloric Acid

-

Purified Water

-

0.1 M Sodium Hydroxide

-

-

Stress Condition: Place sealed vials of each solution in a water bath at 60°C.[7] Keep a control sample for each condition at 2-8°C.

-

Time Points: Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method.

Oxidative Stability

The aldehyde functional group is inherently prone to oxidation.

-

Mechanism: The aldehyde is readily oxidized to the corresponding carboxylic acid, 5-phenyloxazole-2-carboxylic acid. Stronger conditions could potentially lead to the degradation of the oxazole ring itself.[8]

Caption: Primary oxidative degradation pathway.

Protocol 3: Oxidative Stress Study

-

Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Condition: Add 3% hydrogen peroxide and keep the solution at room temperature, protected from light.[9]

-

Time Points: Monitor the reaction at various time points until ~10-20% degradation is observed.

-

Analysis: Analyze the stressed sample against a control sample (without H₂O₂) by HPLC.

Photostability

Aromatic and heterocyclic compounds often absorb UV radiation, making them susceptible to photodegradation.[10]

-

Mechanism: Photodegradation can proceed through complex radical pathways or photochemical rearrangements, potentially leading to polymerization or the formation of various photoproducts.[11]

Protocol 4: Photostability Testing

-

Sample Preparation: Expose both the solid drug substance and a solution of the compound to a light source. Prepare a dark control sample wrapped in aluminum foil.

-

Stress Condition: Place the samples in a photostability chamber conforming to ICH Q1B guidelines.[12] The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[12]

-

Analysis: After exposure, compare the samples to the dark control. Assess for any physical changes and quantify the compound and any degradation products by HPLC.

Thermal Stability

Thermal stress testing evaluates the stability of the compound at elevated temperatures.

-

Mechanism: High temperatures can provide the energy needed to overcome activation barriers for decomposition, potentially leading to fragmentation or polymerization.

Protocol 5: Thermal Stress Study

-

Solid State: Place the solid compound in a controlled-temperature oven (e.g., 70°C) for a specified period (e.g., 48 hours).

-

Solution State: Prepare a solution of the compound in a suitable solvent and heat it under reflux for a set duration.

-

Analysis: Compare the heat-stressed samples to control samples stored at recommended conditions, analyzing for purity and degradation products by HPLC.

Stability-Indicating Analytical Method

A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[13]

Protocol 6: Development of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for separating moderately polar compounds.

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile) as Mobile Phase B.[14]

-

Method Optimization: Analyze a mixture of the stressed samples (acidic, basic, oxidative, etc.). Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

-

Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths and to check for peak purity, ensuring no co-eluting impurities.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a compound of significant interest with a defined set of chemical properties. Its stability is governed primarily by its two key functional groups. The aldehyde moiety is susceptible to oxidation and, under strong basic conditions, to the Cannizzaro reaction. The oxazole ring may exhibit instability under harsh acidic conditions. The compound's susceptibility to light and heat should also be carefully considered during handling and storage. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to confidently handle, analyze, and formulate this compound, ensuring the integrity and quality of their research and development efforts.

References

-

Sutherland, J. et al. Supporting Information for "Prebiotic synthesis of 2-aminooxazole and 2-aminooxazole-containing nucleosides". ScienceOpen. [Link]

-

Guo, B. et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. [Link]

-

PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Maheswaran, S. et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

PubChem. 5-Phenylisoxazole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Pajk, P. et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health. [Link]

-

Sharma, M. K. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

Sharma, G. et al. (2012). New Trends in Forced Degradation Studies. Journal of Pharmacy Education and Research. [Link]

-

Rawat, T. & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research & Reviews in Pharmacy and Pharmaceutical Sciences. [https://www.rjpbcs.com/pdf/2015_6(1)/[12].pdf]([Link]12].pdf)

-

ResearchGate. (2016). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. [Link]

-

ResearchGate. (2014). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. [Link]

-

Sumrell, G. (1954). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses. [Link]

-

Czerwińska, M. E. et al. (2022). Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory Activity. MDPI. [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

Mendoza-Ruiz, D. C. et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]

-

ResearchGate. (2017). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. [Link]

-

ResearchGate. (2018). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]

-

ResearchGate. (2023). Degradation effect on oxidation of 5-hydroxymethyl-2-furaldehyde over cobalt-iron electrocatalysts in alkaline condition. [Link]

-

ResearchGate. (2022). Stabilities, Regeneration Pathways, and Electrocatalytic Properties of Nitroxyl Radicals for the Electrochemical Oxidation of 5-Hydroxymethylfurfural. [Link]

-

ResearchGate. Scheme 5: Dissociation pathways of benzaldehyde. [Link]

-

ResearchGate. (2007). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]

-

ResearchGate. (2013). Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: Evaluation of the toxicity trend and of the packaging photoprotection. [Link]

-

PubChem. 2-Phenyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Land, E. J. et al. (1990). Formation and reactivity of free radicals in 5-hydroxymethyl-2-furaldehyde--the effect on isoprenaline photostability. PubMed. [Link]

Sources

- 1. This compound;CAS No.:96829-89-9 [chemshuttle.com]

- 2. CAS 92629-13-5: 2-phenyl-1,3-oxazole-5-carbaldehyde [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asrjetsjournal.org [asrjetsjournal.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Formation and reactivity of free radicals in 5-hydroxymethyl-2-furaldehyde--the effect on isoprenaline photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility of 5-phenyloxazole-2-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-phenyloxazole-2-carbaldehyde in Organic Solvents

Abstract

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science, owing to the versatile reactivity of the oxazole core.[1][2][3] A fundamental understanding of its solubility in various organic solvents is paramount for its application in drug development, synthetic chemistry, and materials engineering, influencing everything from reaction kinetics and purification to formulation and bioavailability.[4][5] This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its molecular structure. Due to the absence of specific quantitative solubility data in public literature, this document further presents a robust, step-by-step experimental protocol for its precise determination, designed for researchers and drug development professionals.

Introduction: The Significance of this compound

The oxazole ring is a cornerstone heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[3] Its derivatives are widely explored for their potential as anti-inflammatory, antibacterial, and anti-tumoral agents.[1] this compound (MW: 173.17 g/mol , CAS: 96829-89-9) combines this privileged scaffold with a reactive aldehyde and a lipophilic phenyl group, making it a valuable building block for synthesizing more complex molecules.[6]

Effective utilization of this compound is critically dependent on its solubility. Choosing an appropriate solvent is essential for:

-

Reaction Chemistry: Ensuring reactants are in the same phase to facilitate collision and reaction.

-

Purification: Developing effective crystallization, precipitation, or chromatographic methods.

-

Drug Formulation: Creating stable solutions or dispersions for therapeutic delivery.

-

Analytical Characterization: Preparing samples for techniques like NMR or HPLC.

This guide aims to provide both a theoretical framework and a practical methodology for understanding and quantifying the solubility of this important compound.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent, a principle commonly summarized as "like dissolves like."[4][7] An analysis of this compound's structure provides deep insight into its expected behavior.

-

The Oxazole Ring: This five-membered heterocycle contains both a nitrogen and an oxygen atom. These electronegative atoms make the ring polar and capable of acting as hydrogen bond acceptors, contributing to solubility in polar solvents.[8]

-

The Phenyl Group: This is a large, non-polar, and hydrophobic aromatic ring. Its presence significantly increases the compound's affinity for non-polar or moderately polar solvents and will limit its solubility in highly polar solvents like water.

-

The Carbaldehyde Group (-CHO): The aldehyde is a polar functional group due to the carbon-oxygen double bond. It can act as a hydrogen bond acceptor, further enhancing solubility in polar aprotic and protic solvents.

Expert Synthesis: The molecule presents a dualistic nature. The polar oxazole and aldehyde moieties favor interaction with polar solvents, while the non-polar phenyl group favors non-polar environments. This balance suggests that this compound will exhibit optimal solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without the competing hydrogen-bonding network of water.

Inferred Qualitative Solubility Data

While specific quantitative data for this compound is not available, we can infer its qualitative solubility from general principles and published data on analogous oxazole derivatives, which are often described as being readily soluble in most organic solvents but sparingly soluble in water or light petroleum (a non-polar hydrocarbon mixture).[9]

The following table summarizes the predicted solubility based on molecular structure analysis and data from related compounds.

| Solvent | Solvent Type | Predicted Solubility | Rationale / Mechanistic Insight |

| Water | Polar Protic | Insoluble | The large, hydrophobic phenyl group dominates, preventing dissolution despite the presence of polar H-bond acceptors. |

| Hexane / Heptane | Non-polar | Sparingly Soluble | While the phenyl group has affinity for non-polar solvents, the polar oxazole and aldehyde groups limit overall solubility. |

| Toluene | Non-polar (Aromatic) | Moderately Soluble | π-stacking interactions between the phenyl rings of toluene and the compound can enhance solubility compared to aliphatic hydrocarbons. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's polarity is well-suited to solvate both the polar and non-polar regions of the molecule effectively. |

| Ethyl Acetate | Polar Aprotic | Soluble | A solvent of intermediate polarity capable of dipole-dipole interactions and accepting hydrogen bonds. |

| Acetone | Polar Aprotic | Very Soluble | Its strong dipole moment can effectively solvate the polar functional groups. |

| Ethanol / Methanol | Polar Protic | Soluble | The solvent's alkyl chain interacts with the phenyl group, while its hydroxyl group can hydrogen bond with the oxazole N/O and aldehyde O atoms. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many multifunctional organic molecules. |

Quantitative Experimental Protocol: The Equilibrium Solubility Method

To move beyond inference and obtain precise, actionable data, a standardized experimental protocol is essential. The following method is a robust and reliable approach for determining the equilibrium solubility of a solid compound in a given solvent at a specified temperature.

Principle

This method relies on creating a saturated solution in which the dissolved solute is in equilibrium with the excess, undissolved solid. By measuring the concentration of the solute in the clear supernatant, the exact solubility at that temperature is determined.[5]

Mandatory Workflow Diagram

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial.

-

Causality: Using a significant excess of the solid is critical to ensure that the resulting solution is truly saturated, which is the thermodynamic definition of solubility.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent any solvent loss through evaporation, which would artificially inflate the calculated concentration.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate set to a constant temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the slurry vigorously for 24 to 48 hours.

-

Causality: Solubility is a temperature-dependent equilibrium process.[8] Constant temperature is non-negotiable for accurate results. The extended agitation time ensures the system reaches thermodynamic equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter.

-

Causality: Filtering is a self-validating step; it guarantees that no undissolved micro-particles are transferred, which would lead to a gross overestimation of solubility. Using a chemically inert filter like PTFE is essential to prevent sample contamination.

-

-

Mass Determination:

-

Dispense the filtered solution into a pre-weighed, clean vial. Record the exact mass of the empty vial.

-

Remove the solvent under a gentle stream of nitrogen or using a vacuum centrifuge until a constant dry weight of the solid residue is achieved.

-

Weigh the vial containing the dried solute. The difference between this mass and the empty vial's mass is the mass of the dissolved compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = [Mass of dried solute (g)] / [Volume of supernatant collected (L)]

-

For example, if 0.050 g of residue was obtained from a 1.0 mL (0.001 L) sample, the solubility is 50 g/L.

-

Key Factors Influencing Solubility

Understanding the theoretical drivers of solubility allows for more informed solvent selection and experimental design.

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound;CAS No.:96829-89-9 [chemshuttle.com]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scispace.com [scispace.com]

The Emergence of Oxazole Aldehydes: A Technical Guide to Their Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and its versatile role in the synthesis of pharmacologically active compounds. The introduction of an aldehyde functionality to this heterocyclic core gives rise to oxazole aldehydes, a class of molecules that serve as pivotal intermediates in the construction of complex molecular architectures and, in some instances, exhibit intrinsic biological activity. This technical guide provides a comprehensive exploration of the discovery and history of oxazole aldehydes, detailing the evolution of their synthesis from classical ring-forming reactions to modern formylation techniques. We will delve into the mechanistic underpinnings of key synthetic protocols, offer field-proven insights into experimental choices, and present detailed methodologies. Furthermore, this guide will examine the occurrence of oxazole aldehydes in nature and their burgeoning significance in the landscape of drug discovery and development, supported by an extensive compilation of authoritative references.

Introduction: The Oxazole Core and the Influence of the Aldehyde

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions and its relative stability.[1] The incorporation of an aldehyde group (-CHO) onto the oxazole ring dramatically enhances its synthetic utility. The electrophilic nature of the aldehyde carbon makes it a reactive handle for a vast array of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity has positioned oxazole aldehydes as critical building blocks in the total synthesis of natural products and the development of novel pharmaceutical agents.[2]

Historical Perspective: The Dawn of Oxazole Chemistry

The story of oxazole aldehydes is intrinsically linked to the discovery and development of methods to synthesize the parent oxazole ring. While the first synthesis of an oxazole derivative was reported in the 19th century, two classical named reactions laid the groundwork for the field.

The Fischer Oxazole Synthesis (1896)

One of the earliest methods for the construction of the oxazole ring was developed by Emil Fischer in 1896.[3][4] This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3] Although this method directly utilizes an aldehyde as a starting material, it leads to a 2,5-disubstituted oxazole, and the aldehyde group itself is consumed in the ring formation. The historical significance of this reaction lies in its establishment of a viable pathway to the oxazole core, paving the way for future functionalization studies.

The Robinson-Gabriel Synthesis (1909-1910)

Independently described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[5][6] This method has proven to be a robust and versatile route to a wide range of substituted oxazoles. Similar to the Fischer synthesis, the precursors for this reaction do not typically contain a free aldehyde group that is retained in the final product. However, its importance cannot be overstated, as it provided a reliable means to access the oxazole nucleus, upon which further chemical modifications, including the introduction of an aldehyde, could be envisioned.

The Advent of Direct Formylation: A New Era for Oxazole Aldehydes

The direct introduction of an aldehyde group onto a pre-formed oxazole ring marked a significant leap forward in the accessibility of oxazole aldehydes. The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, proved to be a key enabling technology.

The Vilsmeier-Haack Reaction

Named after Anton Vilsmeier and Albrecht Haack, this reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich ring system.[7][8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) acts as the electrophile.[8] For oxazoles, which are considered electron-rich heterocycles, this reaction provides a direct route to formyloxazoles.[5]

The general mechanism for the Vilsmeier-Haack formylation of an oxazole is depicted below:

Caption: Vilsmeier-Haack formylation of an oxazole.

Regioselectivity of Formylation

The position of formylation on the oxazole ring is influenced by the electronic properties of the ring and any existing substituents. Electrophilic substitution on the unsubstituted oxazole ring typically occurs at the C4 or C5 position, which are more electron-rich compared to the C2 position.[5] The precise regioselectivity can be directed by the appropriate choice of starting materials and reaction conditions.

Modern Synthetic Methodologies for Oxazole Aldehydes

While the Vilsmeier-Haack reaction remains a cornerstone, a variety of other methods have been developed for the synthesis of oxazole aldehydes, offering greater flexibility and control.

The van Leusen Oxazole Synthesis (1972)

A significant advancement in oxazole synthesis was the development of the van Leusen reaction in 1972.[6][8] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[6][10] This reaction is particularly valuable for the synthesis of 5-substituted oxazoles.[8] By choosing an appropriate aldehyde as the starting material, this reaction can be a powerful tool in a multi-step synthesis of a target oxazole aldehyde.

The general workflow is illustrated below:

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmpr.in [ijmpr.in]

- 3. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenyloxazole-2-carbaldehyde safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-Phenyloxazole-2-carbaldehyde

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No. 96829-89-9). As a specialized heterocyclic aldehyde, this compound requires meticulous handling to mitigate potential risks in a laboratory setting. This document synthesizes critical data from safety data sheets of structurally related compounds to establish a robust framework for safe laboratory operations, emphasizing the causality behind each procedural recommendation.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. This compound is an organic intermediate whose characteristics necessitate specific storage and handling conditions.

| Property | Data | Reference |

| CAS Number | 96829-89-9 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.171 g/mol | [1] |

| Physical State | Solid | [2][3] |

| Purity | Typically ≥95% | [1] |

| Recommended Storage | 2-8 °C, in a dry, well-ventilated area. | [1][3][4] |

Hazard Identification and Toxicological Assessment

While a complete toxicological profile for this compound is not exhaustively documented, data from analogous structures (e.g., other substituted oxazoles and aromatic aldehydes) provide a strong basis for hazard assessment. The primary hazards are associated with irritation and potential sensitization.

Anticipated GHS Hazard Statements:

-

H315: Causes skin irritation. [2][5][6] Aromatic aldehydes can defat the skin, leading to irritation and dermatitis upon prolonged or repeated contact.

-

H319: Causes serious eye irritation. [2][5][6] Direct contact with the eyes can cause significant irritation, redness, and discomfort.

-

H335: May cause respiratory irritation. [2][5][6] Inhalation of dust or powder can irritate the mucous membranes and respiratory tract.

Routes of Exposure and Symptoms:

-

Inhalation: May cause coughing, shortness of breath, and irritation of the throat and nose.[6][7] Handling should always occur in a well-ventilated area to minimize this risk.[8]

-

Skin Contact: Can lead to redness, itching, and irritation.[2][7]

-

Eye Contact: Symptoms include pain, watering, and redness.[2][7]

-

Ingestion: While less common in a laboratory setting, ingestion of related compounds can be harmful.[6] Symptoms may include soreness of the mouth and throat and gastrointestinal discomfort.[7]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling powdered chemicals is a certified chemical fume hood . This is non-negotiable for any operation involving weighing, transferring, or reacting with this compound to prevent inhalation of airborne particulates. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific laboratory operation and the associated risk of exposure.

| Protection Level | Required PPE | When to Use |

| Standard Operations | Safety glasses with side shields (conforming to EN166 or equivalent), lab coat, nitrile gloves, closed-toe shoes.[8][9] | For handling small quantities in a fume hood where the risk of splashing is minimal. |

| Splash/Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile gloves.[9][10] | When transferring larger volumes, heating, or performing any action that could generate splashes or aerosols.[9][10] |

| Emergency (Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty gloves.[9][10] | For responding to significant spills or uncontrolled releases of the compound.[9][10] |

Causality of PPE Choices:

-

Nitrile Gloves: Offer good resistance to a range of chemicals. It is crucial to inspect gloves before use and wash hands after removal.[11]

-

Double Gloving: Recommended for handling potentially hazardous compounds to provide an additional barrier. The outer glove can be removed and disposed of immediately after handling, reducing the spread of contamination.[10][12][13]

-

Safety Goggles vs. Glasses: Goggles provide a seal around the eyes and are superior for protecting against splashes, which can come from various angles.[10]

Standard Operating Protocol for Safe Handling

Adherence to a validated workflow is critical for ensuring safety and experimental reproducibility. The following protocol outlines the essential steps for handling this compound.

Workflow Diagram: Handling this compound

Caption: Workflow for handling this compound.

Step-by-Step Methodology

-

Preparation:

-

Before any work begins, consult this guide and any available institutional safety protocols.[14]

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Put on all required PPE as dictated by the task's risk level.[8][11] Confine long hair and loose clothing.[15]

-

Prepare and label all necessary glassware and reagents.

-

-

Handling and Use (within a fume hood):

-

To minimize dust formation, handle the solid compound carefully.[2][4] Use spark-proof tools if there is any flammability concern.

-

Weigh the desired amount and transfer it to the reaction vessel.

-

Immediately and securely close the source container.[2]

-

When the experiment is running, monitor it for any unexpected changes.

-

-

Post-Handling and Cleanup:

-

Decontaminate all surfaces and equipment after use.

-

Segregate waste into appropriately labeled "Hazardous Waste" containers.[8][9][14]

-

Properly dispose of contaminated gloves and other disposable items.

-

Remove PPE in the correct order to avoid self-contamination.

-

Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[2][11]

-

Storage and Waste Management

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

-

Conditions: Store in a cool, dry, well-ventilated area, adhering to the recommended 2-8 °C.[1][7]

-

Containers: Keep the container tightly sealed to prevent moisture ingress or sublimation.[2][5] Ensure containers are clearly labeled and free from leaks.[14]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[9]

-

Liquid Waste: Collect in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

-

Protocol: Never dispose of organic substances down laboratory drains.[8] All disposal must adhere to institutional, local, and national regulations.

Emergency Procedures

Rapid and informed action during an emergency can significantly reduce harm.

Spills

-

Minor Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2][4] Clean the area with an appropriate solvent and decontaminate.

-

Major Spill: Evacuate the area immediately and alert emergency services.[2] Only personnel trained and equipped for hazardous spill cleanup should respond.[9][10]

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6]

-

Procedure: In case of a fire, evacuate the area and contact emergency services. If it is safe to do so, remove containers from the path of the fire.[2] Firefighters should wear self-contained breathing apparatus.[7]

First Aid

Immediate first aid can minimize injury from exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][16]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[5][7][17]

-

Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[5][16]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor for advice.[5]

References

- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.

- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.

- This compound;CAS No.:96829-89-9. ChemShuttle.

- 5-Phenyl-1,3-oxazole-4-carboxylic acid. Apollo Scientific.

- SAFETY D

- SAFETY D

- SAFETY D

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- Material Safety D

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

- Safety and Handling of Organic Compounds in the Lab. Solubility of Things.

- 5-PHENYLISOXAZOLE-3-CARBALDEHYDE | 59985-82-9. ChemicalBook.

- Topic 1: Safety in the Organic Chemistry Labor

- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd. (2014).

- 3-Phenylisoxazole-5-carboxaldehyde. Apollo Scientific. (2023).

- Sigma P3754 - SAFETY D

- 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053. PubChem - NIH.

Sources

- 1. This compound;CAS No.:96829-89-9 [chemshuttle.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. canbipharm.com [canbipharm.com]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. pppmag.com [pppmag.com]

- 13. osha.gov [osha.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. csub.edu [csub.edu]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Potential Biological Activity of 5-phenyloxazole-2-carbaldehyde

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 5-phenyloxazole-2-carbaldehyde. While direct biological data for this compound is sparse, its structural motifs—a phenyl group at the 5-position and a reactive carbaldehyde at the 2-position—suggest significant potential as a precursor for novel therapeutic agents. This document synthesizes the known biological activities of related oxazole derivatives to build a compelling case for the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound. We provide detailed, field-proven experimental protocols for a comprehensive biological evaluation of this compound, from initial synthesis to in-depth mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel oxazole-based compounds.

Introduction: The Promise of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This arrangement confers a unique combination of electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" in drug discovery.[3] Oxazole derivatives are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic effects.[2] Marketed drugs such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid feature the oxazole core, underscoring its clinical significance.[1]

This compound (C₁₀H₇NO₂) is a small molecule with a molecular weight of 173.17 g/mol .[4] The presence of the phenyl group at the 5-position can enhance biological activity through various mechanisms, including increased affinity for hydrophobic binding pockets in target proteins. The aldehyde functionality at the 2-position is a versatile chemical handle, allowing for the synthesis of a wide array of derivatives such as Schiff bases, hydrazones, and other heterocyclic systems, thereby enabling the exploration of a broad chemical space for optimized biological activity.

This guide will first outline a plausible synthetic route for this compound, followed by a detailed exploration of its potential biological activities, supported by a robust framework of proposed experimental validation.

Synthesis of this compound

A reliable and scalable synthesis is the foundation of any drug discovery program. While a specific, detailed protocol for this compound is not extensively documented in a single source, a logical and citable approach can be inferred from established methods for analogous compounds, particularly the Vilsmeier-Haack formylation of a 5-phenyloxazole precursor.[5]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 5-phenyloxazole in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Potential Biological Activities and Proposed Evaluation

Based on the extensive literature on oxazole derivatives, we hypothesize that this compound possesses significant anticancer, antimicrobial, and anti-inflammatory activities.[1][3][6] The following sections detail the rationale behind these hypotheses and propose a comprehensive experimental plan for their validation.

Anticancer Activity

Oxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like STAT3, tubulin, and various protein kinases.[5][7][8] The phenyl group in this compound may contribute to favorable interactions with the binding sites of these targets.

Caption: Workflow for the in vitro evaluation of anticancer activity.

| Cell Line | Cancer Type | Rationale for Selection |

| MCF-7 | Breast Adenocarcinoma | Represents a common and well-characterized hormone-responsive breast cancer model. |

| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer, a leading cause of cancer mortality. |

| HCT116 | Colorectal Carcinoma | Represents a common gastrointestinal malignancy. |

| PC-3 | Prostate Carcinoma | A model for androgen-independent prostate cancer. |

| "Normal" Cell Line (e.g., MRC-5) | Non-malignant lung fibroblast | To assess selectivity and potential toxicity to non-cancerous cells.[9] |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-